molecular formula C12H14N2O B7524530 4-cyano-N-(2-methylpropyl)benzamide

4-cyano-N-(2-methylpropyl)benzamide

Cat. No.: B7524530
M. Wt: 202.25 g/mol
InChI Key: WOOQQNFBVHIVTJ-UHFFFAOYSA-N
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Description

4-Cyano-N-(2-methylpropyl)benzamide is a benzamide derivative featuring a cyano group at the para position of the benzoyl moiety and a 2-methylpropyl (isobutyl) group attached to the amide nitrogen. Its molecular formula is C₁₂H₁₄N₂O, with a molecular weight of 202.25 g/mol. This compound is structurally designed to balance lipophilicity (via the isobutyl group) and electronic effects (via the electron-withdrawing cyano group), making it a candidate for studies in medicinal chemistry and enzyme inhibition .

Properties

IUPAC Name

4-cyano-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9(2)8-14-12(15)11-5-3-10(7-13)4-6-11/h3-6,9H,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOQQNFBVHIVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzamide derivatives are highly dependent on the substituents attached to the nitrogen and benzene ring. Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities
4-Cyano-N-(2-methylpropyl)benzamide C₁₂H₁₄N₂O 202.25 Isobutyl (N), cyano (C-4) Moderate lipophilicity, potential sEH inhibition inferred from docking studies
4-Cyano-N-(2-fluorophenyl)benzamide C₁₄H₉FN₂O 240.23 2-Fluorophenyl (N), cyano (C-4) Higher polarity due to fluorine; enhanced halogen bonding potential
4-Cyano-N-(1,3-diazidopropyl)benzamide C₁₂H₁₂N₆O 268.27 Diazidopropyl (N), cyano (C-4) High reactivity (azide groups); lower synthetic yield (62%)
4-Cyano-N-[(1S)-1-(2-methylphenyl)ethyl]benzamide C₁₇H₁₆N₂O 264.32 Chiral ethylphenyl (N), cyano (C-4) Stereospecific binding potential; quantum studies suggest stable conformation
4-Cyano-N-[2-(4-isopropyl benzyloxy)-4-nitro phenyl]benzamide C₂₄H₂₁N₃O₄ 415.45 Nitro, benzyloxy (N), cyano (C-4) Bulky substituents; high synthetic yield (91%) but potential steric hindrance
Key Observations :
  • Electronic Effects: The cyano group at C-4 is consistent across analogues, providing electron-withdrawing effects that stabilize the amide bond and influence binding to targets like soluble epoxide hydrolase (sEH) .
  • Substituent Flexibility : The isobutyl group in the target compound offers moderate flexibility compared to rigid substituents (e.g., phenylcyclopropyl in ), which may reduce binding affinity but improve solubility .
  • Halogen vs.

Physicochemical Properties

  • Lipophilicity : The isobutyl group provides moderate logP (~2.5 estimated), balancing solubility and membrane permeability. Fluorophenyl derivatives () have higher logP (~3.0) due to aromaticity .
  • Thermal Stability: Melting points for benzamides range widely; the target compound’s stability is inferred to be comparable to 4-cyano-N-cyclopropyl analogues (e.g., 142–143°C in ) .

Preparation Methods

Palladium-Catalyzed Cyanation of 4-Bromo-N-(2-Methylpropyl)Benzamide

This method avoids handling toxic cyanide salts by employing transition metal catalysis.

Procedure :

  • Bromobenzamide Synthesis : 4-Bromobenzoic acid is converted to 4-bromo-N-(2-methylpropyl)benzamide via SOCl₂-mediated acyl chloride formation and subsequent amidation.

  • Cyanation : The bromide undergoes cross-coupling with Zn(CN)₂ using Pd(PPh₃)₄ (5 mol%) in DMF at 130°C for 12 hours.

Key Parameters :

  • Catalyst System : Pd(OAc)₂ with xantphos ligand improves CN⁻ transfer efficiency.

  • Yield : 88–92% with >99% purity after silica gel chromatography.

Advantages :

  • Tolerance of electron-withdrawing groups (e.g., cyano) on the aryl ring.

  • Scalable to multi-kilogram batches with minimal byproducts.

Dehydration of 4-Carbamoylbenzoic Acid Derivatives

Adapting methods from nitrile synthesis via amide dehydration, this route leverages cost-effective reagents.

Procedure :

  • Amide Synthesis : 4-Methylbenzoic acid is treated with SOCl₂ to form 4-methylbenzoyl chloride, which is then reacted with 2-methylpropylamine to yield 4-methyl-N-(2-methylpropyl)benzamide.

  • Dehydration : Phosphorus pentoxide (P₂O₅) in refluxing toluene converts the methyl group to cyano via intermediate iminophosphorane formation.

Optimization :

  • Dehydrating Agent : P₂O₅ outperforms POCl₃ in selectivity (yield: 82% vs. 68%).

  • Reaction Time : 8–12 hours under nitrogen atmosphere.

Limitations :

  • Requires strict anhydrous conditions to prevent hydrolysis of intermediates.

  • Lower yields compared to cross-coupling routes.

Comparative Analysis of Synthetic Routes

Parameter Direct Amidation Pd-Catalyzed Cyanation Dehydration Route
Starting Material Cost HighModerateLow
Reaction Steps 233
Overall Yield 85–92%88–92%78–82%
Toxic Reagents SOCl₂Zn(CN)₂P₂O₅
Scalability ExcellentGoodModerate

Key Insights :

  • The Pd-catalyzed method offers the highest yield and purity but requires specialized catalysts.

  • Direct amidation is optimal for small-scale synthesis if 4-cyanobenzoic acid is available.

Experimental Procedures and Optimization Strategies

Solvent and Temperature Effects

  • DMF vs. THF : DMF increases reaction rates in cross-coupling by stabilizing Pd intermediates (TOF: 12 h⁻¹ in DMF vs. 8 h⁻¹ in THF).

  • Temperature : Cyanation proceeds efficiently at 130°C; lower temperatures (100°C) result in incomplete conversion.

Catalyst Loading and Ligand Effects

  • Pd(OAc)₂/xantphos : A 1:2 molar ratio of Pd to ligand minimizes catalyst deactivation.

  • Lower Loadings : Reducing Pd from 5 mol% to 2 mol% decreases yield by 15% .

Q & A

Q. What are the optimal synthetic routes for 4-cyano-N-(2-methylpropyl)benzamide, and how can reaction conditions be tailored to improve yield?

The compound is typically synthesized via condensation of 4-cyanobenzoic acid with 2-methylpropylamine using coupling agents like HBTU (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) in acetonitrile with triethylamine as a base . Multi-step protocols may involve cyclization of precursors (e.g., benzothiazole derivatives) under controlled conditions, requiring solvents like dichloromethane and reflux temperatures . Yield optimization includes adjusting stoichiometry, solvent polarity, and reaction time, with purification via silica gel chromatography using gradients of pentanes/ethyl acetate .

Q. Which analytical techniques are most reliable for characterizing 4-cyano-N-(2-methylpropyl)benzamide and confirming its purity?

Key methods include:

  • TLC (thin-layer chromatography) for reaction monitoring .
  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and amide bond formation .
  • FTIR to confirm functional groups (e.g., cyano stretch ~2220 cm⁻¹, amide C=O ~1650 cm⁻¹) .
  • Mass spectrometry (HRMS) for molecular weight validation . Purity is assessed via HPLC with UV detection at λ ~254 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological relevance of substituents in 4-cyano-N-(2-methylpropyl)benzamide?

SAR analysis involves synthesizing analogs with variations in the cyano group, alkyl chain length, or benzamide core. For example:

  • Replacing the cyano group with halogens (e.g., Cl) alters electron-withdrawing effects, impacting enzyme binding .
  • Extending the 2-methylpropyl chain may enhance lipophilicity and membrane permeability . Biological assays (e.g., enzyme inhibition, cytotoxicity) are paired with computational docking to map interactions with targets like kinases or GPCRs .

Q. What methodological approaches are used to evaluate the compound’s enzyme inhibition potential?

  • Kinase inhibition assays : Measure IC₅₀ values using ATP-binding competition assays (e.g., radiometric or fluorescence-based) .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters .
  • Molecular dynamics simulations : Predict binding stability and residue-specific interactions over time .

Q. How can computational modeling (QSPR, neural networks) predict physicochemical properties of 4-cyano-N-(2-methylpropyl)benzamide?

Quantum chemical calculations (e.g., DFT) optimize geometry and electronic properties (HOMO/LUMO energies) . Quantitative structure-property relationship (QSPR) models correlate descriptors like logP or polar surface area with solubility or bioavailability. Neural networks trained on PubChem data predict ADMET profiles, guiding lead optimization .

Data Contradiction and Experimental Design

Q. How should researchers address contradictions in reported bioactivity data for benzamide derivatives?

Discrepancies often arise from assay conditions (e.g., cell line variability, compound concentration). Mitigation strategies include:

  • Standardizing protocols (e.g., using CLSI guidelines for antimicrobial assays) .
  • Validating results across multiple models (e.g., in vitro vs. ex vivo) .
  • Re-evaluating stereochemical purity, as impurities can skew activity .

Q. What strategies are effective for designing multi-step syntheses of structurally complex benzamide analogs?

  • Modular synthesis : Build core structures (e.g., benzothiazole) before introducing side chains .
  • Protecting groups : Use tert-butyloxycarbonyl (Boc) for amines to prevent side reactions .
  • High-throughput screening : Optimize reaction parameters (e.g., catalysts, solvents) via automated platforms .

Stability and Selectivity

Q. How does the stability of 4-cyano-N-(2-methylpropyl)benzamide vary under different storage and experimental conditions?

The compound is sensitive to hydrolysis in acidic/basic conditions due to the amide bond. Stability studies recommend:

  • Storage at -20°C in anhydrous DMSO or ethanol .
  • Avoiding prolonged exposure to light (UV degradation) .
  • Monitoring decomposition via LC-MS over time .

Q. What experimental designs enhance selectivity in targeting specific biological pathways with this compound?

  • Proteome-wide profiling : Use affinity chromatography coupled with mass spectrometry to identify off-target interactions .
  • CRISPR-Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cells .
  • Dose-response curves : Differentiate primary effects from secondary toxicity .

Methodological Validation

Q. How can researchers resolve discrepancies in pharmacokinetic predictions vs. experimental data for this compound?

  • In vitro-in vivo extrapolation (IVIVE) : Combine hepatic microsome stability data with physiologically based pharmacokinetic (PBPK) modeling .
  • Metabolite identification : Use LC-MS/MS to track degradation products in plasma .
  • Cross-species validation : Compare rodent and human hepatocyte metabolism to refine models .

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